molecular formula C16H14N2O B1317446 2-Methyl-5-phenyl-1H-indole-7-carboxamide CAS No. 943607-57-6

2-Methyl-5-phenyl-1H-indole-7-carboxamide

Cat. No.: B1317446
CAS No.: 943607-57-6
M. Wt: 250.29 g/mol
InChI Key: OFYNRGGGSGROCL-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-1H-indole-7-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the indole ring. This method provides a versatile and efficient route to synthesize various substituted indoles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. Catalysts and reagents are carefully selected to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-5-phenyl-1H-indole-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-indole-3-carboxamide
  • 5-Phenyl-1H-indole-2-carboxamide
  • 1H-indole-5-carboxamide

Uniqueness

2-Methyl-5-phenyl-1H-indole-7-carboxamide is unique due to its specific substitution pattern on the indole ring. The presence of both the methyl and phenyl groups, along with the carboxamide functionality, imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to other indole derivatives .

Properties

IUPAC Name

2-methyl-5-phenyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-10-7-13-8-12(11-5-3-2-4-6-11)9-14(16(17)19)15(13)18-10/h2-9,18H,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYNRGGGSGROCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2N1)C(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584158
Record name 2-Methyl-5-phenyl-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943607-57-6
Record name 2-Methyl-5-phenyl-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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